molecular formula C19H21N3O2 B11670143 2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline

2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11670143
M. Wt: 323.4 g/mol
InChI Key: KMJDFSSKFXRUNC-UHFFFAOYSA-N
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Description

2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a nitro group, a pyrrolidine ring, and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe tetrahydroisoquinoline core can be constructed via Pictet-Spengler cyclization, which involves the condensation of an arylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The nitro group and pyrrolidine ring are key functional groups that contribute to its bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have similar core structures but differ in the substituents attached to the pyrrolidine ring or the tetrahydroisoquinoline core.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but have different functional groups and biological activities.

    Tetrahydroisoquinoline derivatives: These compounds have the tetrahydroisoquinoline core but may lack the nitro group or pyrrolidine ring.

Uniqueness

This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential bioactivity. The presence of both the nitro group and the pyrrolidine ring distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-nitro-5-pyrrolidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H21N3O2/c23-22(24)18-8-7-17(20-10-3-4-11-20)13-19(18)21-12-9-15-5-1-2-6-16(15)14-21/h1-2,5-8,13H,3-4,9-12,14H2

InChI Key

KMJDFSSKFXRUNC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3

Origin of Product

United States

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